molecular formula C28H30N2O3S B12170717 propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12170717
M. Wt: 474.6 g/mol
InChI Key: IFNBKJLUIFGCLI-HZHRSRAPSA-N
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Description

Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones with thiazolopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C28H30N2O3S

Molecular Weight

474.6 g/mol

IUPAC Name

propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H30N2O3S/c1-16(2)21-13-9-20(10-14-21)15-23-26(31)30-25(22-11-7-18(5)8-12-22)24(27(32)33-17(3)4)19(6)29-28(30)34-23/h7-17,25H,1-6H3/b23-15+

InChI Key

IFNBKJLUIFGCLI-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S3)C)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3)C)C(=O)OC(C)C

Origin of Product

United States

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